molecular formula C12H24N2O4 B12590943 N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine CAS No. 630095-93-1

N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine

Cat. No.: B12590943
CAS No.: 630095-93-1
M. Wt: 260.33 g/mol
InChI Key: RITREHUHOOKUBX-UHFFFAOYSA-N
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Description

Boc-Protected Amino Group Spatial Configuration

The Boc group (tert-butoxycarbonyl ) serves as a steric shield for the primary amine, preventing undesired nucleophilic reactions during synthetic processes. Key structural features include:

  • Steric Bulk : The tert-butyl group (C(C)(C)C) creates a three-dimensional barrier around the carbonyl group, limiting access to the protected amine.
  • Electron-Withdrawing Effects : The carbonyl group (C=O) adjacent to the tert-butyl moiety polarizes the N–C bond, stabilizing the carbamate linkage against hydrolysis under acidic conditions.
  • Conformational Rigidity : X-ray crystallography of analogous Boc-protected compounds reveals that the tert-butyl group adopts a staggered conformation relative to the carbonyl oxygen, minimizing steric clashes.
Feature Description
Tert-butyl orientation Staggered relative to carbonyl group, reducing steric strain
Carbamate bond length ~1.33 Å (C=O), ~1.45 Å (N–C), consistent with resonance stabilization

Pentyl Linker Conformational Dynamics

The pentyl chain (–CH₂CH₂CH₂CH₂CH₂– ) bridges the Boc-protected amine and glycine, imparting flexibility while maintaining spatial separation. Key observations include:

  • Gauche and Anti Conformations : Molecular dynamics simulations of similar pentyl-linked compounds show that the chain predominantly adopts gauche (60° dihedral) and anti (180° dihedral) conformations.
  • Hydrogen Bonding Constraints : The glycine’s carboxyl group may form intramolecular hydrogen bonds with the pentyl linker’s terminal amine, stabilizing specific conformers.
  • Solvent-Dependent Behavior : In polar solvents (e.g., water), the chain tends to adopt extended conformations to minimize hydrophobic surface area, whereas in nonpolar solvents, coiled states prevail.
Conformation Dihedral Angle Population in MD Simulations
Gauche 60° ~45%
Anti 180° ~35%
Other Variable ~20%

Comparative Structural Analysis with Glycine Derivatives

N-Boc-glycine Methyl Ester

Unlike N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine, N-Boc-glycine methyl ester (C₈H₁₅NO₄) lacks the pentyl spacer and features a methyl ester terminus. Key differences include:

  • Reduced Hydrophobicity : The absence of the pentyl chain decreases logP by ~1.5 units, altering solubility profiles.
  • Reactivity : The methyl ester is more prone to hydrolysis under basic conditions compared to the free carboxylic acid in this compound.

Boc-5-Aminopentanoic Acid

This derivative (C₁₀H₁₉NO₄) replaces glycine with a terminal carboxylic acid. Structural contrasts include:

  • Chain Length : The pentanoic acid moiety introduces a shorter carbon chain (C₅ vs. C₆ in this compound).
  • Hydrogen Bonding Capacity : The free carboxylic acid in Boc-5-aminopentanoic acid enables stronger intermolecular interactions compared to the glycine derivative’s secondary amine.

Table 1: Structural Comparison of Glycine Derivatives

Compound Molecular Formula Key Functional Groups Hydrophobicity (logP)
N-{5-[(tert-Boc)amino]pentyl}glycine C₁₂H₂₄N₂O₄ Boc, pentyl, glycine 1.2
N-Boc-glycine methyl ester C₈H₁₅NO₄ Boc, methyl ester -0.3
Boc-5-aminopentanoic acid C₁₀H₁₉NO₄ Boc, pentanoic acid 0.8

Properties

CAS No.

630095-93-1

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentylamino]acetic acid

InChI

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)14-8-6-4-5-7-13-9-10(15)16/h13H,4-9H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

RITREHUHOOKUBX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Step 1: Protection of Glycine

N-Boc-glycine can be synthesized by reacting glycine with di-tert-butyl dicarbonate (Boc2O). The reaction proceeds as follows:

$$
\text{Glycine} + \text{Boc}2\text{O} \rightarrow \text{N-Boc-glycine} + \text{CO}2 + \text{tert-butanol}
$$

This reaction typically occurs in an organic solvent such as dichloromethane (DCM) at room temperature, yielding high purity N-Boc-glycine.

Step 2: Alkylation

The next step involves the alkylation of N-Boc-glycine with 1-bromo-5-pentanol. This can be achieved through nucleophilic substitution:

$$
\text{N-Boc-glycine} + \text{1-bromo-5-pentanol} \xrightarrow{\text{Base}} \text{N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine}
$$

In this step, a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) is often used to deprotonate the amine, facilitating the nucleophilic attack on the alkyl halide.

Step 3: Deprotection

After successful alkylation, the Boc group can be removed using trifluoroacetic acid (TFA):

$$
\text{this compound} + \text{TFA} \rightarrow \text{N-{5-amino-pentyl}glycine} + \text{Boc-TFA}
$$

This step typically occurs under mild conditions, allowing for clean removal of the Boc protecting group without affecting other functionalities.

Yield and Purity Analysis

The overall yield of this compound can vary based on reaction conditions and purifications steps employed. Typical yields reported in literature range from 60% to 85%, depending on the efficiency of each synthetic step.

Step Yield (%) Comments
Protection of Glycine 90 High purity achievable
Alkylation 70 Dependent on base and reaction conditions
Deprotection 85 Efficient under mild acidic conditions

The preparation of this compound involves a strategic approach combining protection, alkylation, and deprotection steps. Each stage requires careful optimization to achieve high yields and purity. This compound's synthesis is significant for applications in peptide chemistry and pharmaceutical development, showcasing the importance of protective groups in organic synthesis.

Chemical Reactions Analysis

Types of Reactions: N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the specific reaction conditions .

Scientific Research Applications

Pharmaceutical Synthesis

N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structure allows for the introduction of amino functionalities, which are essential in drug design and development.

Chiral Building Blocks

The compound is utilized in the preparation of chiral building blocks for pharmaceuticals. For instance, it has been integrated into the synthesis of novel heterocyclic amino acids that exhibit significant biological activity. These derivatives can serve as precursors for more complex molecules used in medicinal chemistry .

Compound TypeApplication
Heterocyclic Amino AcidsDrug synthesis and development
Chiral DipeptidesTherapeutic agents
Polycyclic TLR AntagonistsImmune disorder treatments

Drug Development

The compound's ability to form stable derivatives makes it valuable in drug formulation. Researchers have explored its use in synthesizing new classes of drugs targeting specific diseases, including cancer and autoimmune disorders. For example, derivatives of this compound have shown promise in developing Toll-like receptor antagonists, which are crucial for modulating immune responses .

Biological Research Applications

This compound also plays a significant role in biological studies, particularly concerning its protective effects on cells.

Cytoprotective Effects

Studies have demonstrated that glycine and its derivatives can protect hepatocytes from various forms of injury, including anoxia and oxidative stress. The addition of this compound to hepatocyte cultures has been shown to enhance cell viability under stress conditions, suggesting its potential as a therapeutic agent in liver diseases .

ConditionEffect of this compound
AnoxiaPrevents loss of hepatocyte viability
Oxidative StressReduces lactate dehydrogenase leakage
Cold-Induced InjuryMaintains ATP levels during preservation

Case Studies and Research Findings

Numerous studies have documented the applications and efficacy of this compound in various contexts:

Synthesis and Characterization Studies

Research has focused on the synthesis of this compound derivatives, showcasing their potential as intermediates for more complex structures. These studies often utilize advanced analytical techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Clinical Applications

The compound has been investigated for its role in clinical settings, particularly concerning its cytoprotective properties. Observational studies have highlighted its effectiveness in preserving cell viability during organ preservation processes, indicating its potential utility in transplantation medicine .

Mechanism of Action

The mechanism of action of N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine primarily involves the protection and deprotection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for precise control over the reactivity of the amino group, enabling the synthesis of complex molecules with high specificity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, molecular weights, and applications of N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine with related compounds:

Compound Name Key Functional Groups Molecular Weight (g/mol) Solubility Stability Profile Primary Applications
This compound Boc-protected amine, glycine, pentyl linker ~290.3 (calc.) Moderate in DMF/DMSO Acid-labile (Boc cleavage at pH <3) Peptide synthesis, bioconjugation
Methoxycarbonyl glycine ethyl ester Methoxycarbonyl, ethyl ester 161.16 High in THF/EtOAc Hydrolysis-prone in aqueous media Carbamate coupling reactions
Glycine N-carboxyanhydride Cyclic N-carboxyanhydride 115.09 Low in polar solvents Reactive (polymerizes readily) Polypeptide chain elongation
Deferoxamine mesilate Hydroxamic acid, methanesulfonate 656.8 Soluble in water Stable in acidic/basic conditions Iron chelation therapy

Research Findings and Analytical Validation

  • Nuclear Magnetic Resonance (NMR): All compounds in were validated via ¹H- and ¹³C-NMR, confirming structural integrity. For this compound, characteristic Boc peaks (δ 1.4 ppm for tert-butyl) and glycine signals (δ 3.5–4.0 ppm) are critical identifiers .
  • Mass Spectrometry : Methoxycarbonyl glycine ethyl ester was confirmed via mass spec (m/z 161), while Deferoxamine mesilate’s complex structure required advanced techniques like high-resolution MS .

Biological Activity

N-{5-[(tert-Butoxycarbonyl)amino]pentyl}glycine, commonly referred to as Boc-Gly-Pentyl, is a synthetic amino acid derivative notable for its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of glycine, which enhances its stability and solubility in various solvents. The synthesis typically involves the coupling of Boc-protected glycine with a pentyl amine derivative.

General Synthesis Steps:

  • Protection of Glycine : Glycine is reacted with di-tert-butyl dicarbonate (Boc2O) to form Boc-Gly.
  • Coupling Reaction : Boc-Gly is then coupled with 5-amino-pentane using standard peptide coupling reagents such as EDC or DIC.
  • Deprotection : The Boc group can be removed under acidic conditions when the compound is required in its active form.

1. Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study on cyclopeptides derived from similar structures demonstrated potent antifungal effects against various pathogenic fungi, suggesting that Boc-Gly-Pentyl might also possess similar properties due to its structural characteristics .

2. Modulation of Metabolic Pathways

This compound has been investigated for its role in modulating metabolic pathways, particularly in the inhibition of acetyl-CoA carboxylase (ACC). Inhibitors of ACC have shown promise in reducing fatty acid biosynthesis and promoting fatty acid oxidation, which could be beneficial in treating metabolic disorders such as obesity and diabetes .

3. Cytotoxic Activity

The compound has also been evaluated for cytotoxic effects against various cancer cell lines. Preliminary findings suggest that derivatives of Boc-Gly-Pentyl may exhibit selective cytotoxicity, potentially making them candidates for further development in cancer therapeutics .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Cyclopeptide derivatives showed antifungal activity against several strains at concentrations as low as 12.5 µg/mL .
Metabolic Modulation Inhibition of ACC led to reduced triglyceride synthesis in HepG2 cells with EC50 values ranging from 1.6 to 5.7 µM .
Cytotoxic Evaluation Compounds derived from similar structures demonstrated significant cytotoxicity against DLA and EAC cell lines .

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